
Methyl (2-phenylethyl)phosphonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2-phenylethyl)phosphonochloridate is an organophosphorus compound with the molecular formula C9H12ClO2P It is a derivative of phosphonochloridate, characterized by the presence of a methyl group and a 2-phenylethyl group attached to the phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
Methyl (2-phenylethyl)phosphonochloridate can be synthesized through the reaction of methyl phosphonochloridate with 2-phenylethanol. The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphonochloridate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
Methyl (2-phenylethyl)phosphonochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding phosphonates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form methyl (2-phenylethyl)phosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents such as lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Phosphonates with various substituents.
Hydrolysis: Methyl (2-phenylethyl)phosphonic acid.
Oxidation and Reduction: Phosphonic acid derivatives and phosphine derivatives, respectively.
科学的研究の応用
Methyl (2-phenylethyl)phosphonochloridate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry: The compound is investigated for its potential as a precursor for the synthesis of biologically active phosphonate derivatives.
Industrial Chemistry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用機序
The mechanism of action of methyl (2-phenylethyl)phosphonochloridate involves the reactivity of the phosphonochloridate group. The chlorine atom is highly reactive and can be readily replaced by nucleophiles, leading to the formation of various phosphonate derivatives. These derivatives can interact with biological molecules, such as enzymes and receptors, through covalent bonding or coordination interactions.
類似化合物との比較
Similar Compounds
- Ethyl (2-phenylethyl)phosphonochloridate
- Methyl (2-phenylethyl)phosphonic acid
- Methyl (2-phenylethyl)phosphonate
Uniqueness
Methyl (2-phenylethyl)phosphonochloridate is unique due to its specific combination of a methyl group and a 2-phenylethyl group attached to the phosphorus atom. This structural arrangement imparts distinct reactivity and properties compared to other phosphonochloridates and phosphonates. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in organic synthesis and medicinal chemistry.
特性
CAS番号 |
88501-46-6 |
|---|---|
分子式 |
C9H12ClO2P |
分子量 |
218.62 g/mol |
IUPAC名 |
2-[chloro(methoxy)phosphoryl]ethylbenzene |
InChI |
InChI=1S/C9H12ClO2P/c1-12-13(10,11)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
NJMGMXXWPDKCBF-UHFFFAOYSA-N |
正規SMILES |
COP(=O)(CCC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Acetyloxy)-5-{[3-phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]oxy}benzoic acid](/img/structure/B14383194.png)
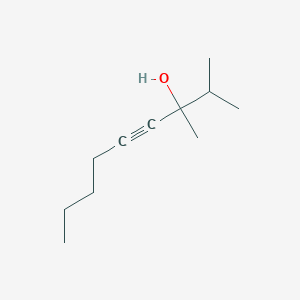
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
![N-(Cyclohex-1-EN-1-YL)-N-[3-(diethylamino)propyl]propanamide](/img/structure/B14383200.png)

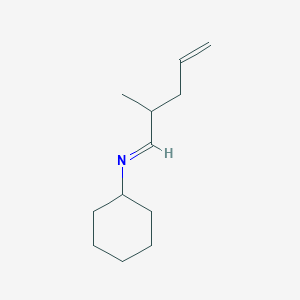
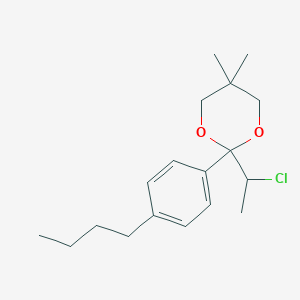
![5-Azidobenzo[b][1,8]naphthyridine](/img/structure/B14383226.png)
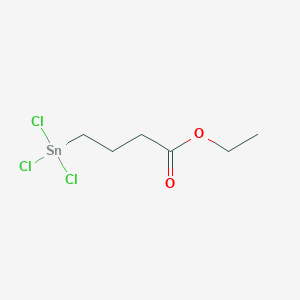
![3,4-Dibromo-1-{[ethoxy(propylsulfanyl)phosphorothioyl]oxy}-1H-pyrazole](/img/structure/B14383232.png)
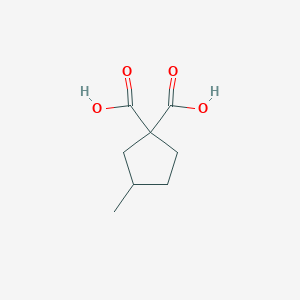
![6-Formylbicyclo[4.2.1]nonan-1-yl 3-chlorobenzoate](/img/structure/B14383263.png)
![1-[6-(3-Methylbut-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14383268.png)
